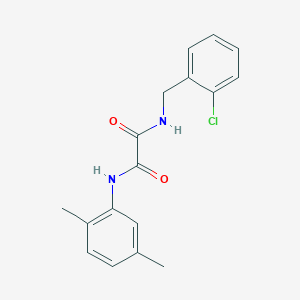
N-(2-chlorobenzyl)-N'-(2,5-dimethylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-(2,5-dimethylphenyl)ethanediamide, commonly known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEA is a white crystalline solid that is soluble in organic solvents like methanol and ethanol. In
科学的研究の応用
CDEA has been extensively studied for its potential applications as a corrosion inhibitor, antimicrobial agent, and as a ligand in metal coordination chemistry. It has also shown promising results in the field of cancer research, where it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, CDEA has been investigated for its potential use in the treatment of Alzheimer's disease and as a neuroprotective agent.
作用機序
The exact mechanism of action of CDEA is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes like DNA replication, cell cycle progression, and apoptosis. CDEA has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
CDEA has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it can cause skin and eye irritation upon contact and should be handled with care. In vitro studies have shown that CDEA can inhibit the growth of various bacteria and fungi, making it a potential candidate for use as an antimicrobial agent. It has also been found to reduce the production of reactive oxygen species and lipid peroxidation, indicating its potential as a neuroprotective agent.
実験室実験の利点と制限
CDEA is a relatively stable compound that can be easily synthesized and purified in the laboratory. It has low toxicity and can be used in a wide range of biological and chemical assays. However, its hydrophobic nature can limit its solubility in aqueous solutions, making it difficult to use in certain experiments. Additionally, the exact mechanism of action of CDEA is not fully understood, which can limit its potential applications in some fields.
将来の方向性
There are many potential future directions for research on CDEA. One area of interest is its potential use as a corrosion inhibitor in various industries. Another area of research is its potential application as an antimicrobial agent in the medical and agricultural fields. Additionally, further studies are needed to fully understand the mechanism of action of CDEA and its potential use in the treatment of cancer and neurodegenerative diseases.
合成法
CDEA can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2,5-dimethylbenzaldehyde in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then subjected to a condensation reaction with ethylenediamine to yield the final product CDEA. The purity and yield of CDEA can be improved through various purification techniques like recrystallization and column chromatography.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-12(2)15(9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYALWOYVIXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413179.png)
![4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5413186.png)
![2-(4-chloro-2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5413194.png)
![4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5413195.png)
![ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413202.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide](/img/structure/B5413203.png)
![1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5413215.png)
![7-acetyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413219.png)
![ethyl {[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetate](/img/structure/B5413220.png)
![5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide](/img/structure/B5413222.png)
![5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)vinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5413245.png)
![1-(3,4-dichlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5413249.png)
![butyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5413256.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)